![molecular formula C15H17ClN2O2S B2814761 N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide CAS No. 2305455-15-4](/img/structure/B2814761.png)
N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide
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Overview
Description
N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide, also known as CTBPA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CTBPA is a synthetic compound that has been synthesized using a multistep process, which involves the use of various reagents and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been shown to inhibit the activity of several enzymes involved in the regulation of cell growth and proliferation, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has also been shown to modulate the activity of ion channels and receptors in neurons, which may contribute to its potential as a tool for the study of neuronal circuits.
Biochemical and Physiological Effects:
N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of neuronal activity. N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential as a drug candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide is its versatility, as it can be used in various fields of scientific research. N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide is also relatively easy to synthesize, which makes it accessible to researchers with limited resources. However, one of the limitations of N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the study of N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide, including the identification of its molecular targets and the development of new derivatives with improved efficacy and reduced toxicity. N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide may also be used as a tool for the study of neuronal circuits and the identification of new drug targets for the treatment of various diseases. Additionally, N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide may be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Synthesis Methods
The synthesis of N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide involves a multistep process that starts with the reaction of 5-chlorothiophene-2-carboxylic acid with 4-aminobutanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 5-formyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling reagent to obtain N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide. The final product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In drug discovery, N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been used as a lead compound for the development of new drugs with improved efficacy and reduced side effects. In neuroscience, N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been studied for its potential as a tool for the study of neuronal circuits and the identification of new drug targets.
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c16-14-7-6-13(21-14)3-1-2-8-17-15(20)9-11-4-5-12(10-19)18-11/h4-7,10,18H,1-3,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJISYMVYSJRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCCNC(=O)CC2=CC=C(N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide |
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